5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol
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Description
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H24N4O2S2 and its molecular weight is 332.48. The purity is usually 95%.
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Scientific Research Applications
Biological Screening and Molecular Docking
A series of compounds derived from a structurally similar triazole, 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, were synthesized to evaluate their biological activities. These compounds underwent extensive biological evaluations including BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified active sites responsible for the best AChE inhibition, highlighting the compound's potential in therapeutic applications (Iqbal et al., 2020).
Potential in Diabetes Treatment
Another research focused on S-substituted derivatives of 1,2,4-triazoles, demonstrating their potency as inhibitors of the α-glucosidase enzyme. These derivatives were found to be even more effective than acarbose, a standard treatment for type II diabetes. This suggests a significant potential for these compounds in diabetes treatment (Aziz ur-Rehman et al., 2018).
Antimicrobial Applications
Several studies have synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The compounds showed varying degrees of effectiveness against different microbial strains. This indicates the potential use of these triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009), (Martin, 2020), (Karpun et al., 2021).
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S2/c1-4-21(18,19)16-7-5-6-11(9-16)12-14-15-13(20)17(12)8-10(2)3/h10-11H,4-9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJWNDEEOHINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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